Cesium phosphate

Vue d'ensemble

Description

Cesium phosphate is a chemical compound composed of cesium, phosphorus, and oxygen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial processes due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cesium phosphate can be synthesized through various methods. One common method involves the reaction of cesium carbonate with diammonium hydrogen phosphate. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the this compound product. The reaction can be represented as follows:

Cs2CO3+(NH4)2HPO4→Cs2HPO4+2NH3+CO2+H2O

Another method involves the reaction of cesium nitrate with diammonium hydrogen phosphate under similar conditions. The choice of cesium source and the Cs/P molar ratio significantly influence the phase composition and thermal behavior of the resulting this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reaction vessels and controlled heating processes. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired phase and purity of the product. Industrial production methods may also involve the use of advanced techniques like X-ray powder diffraction and thermogravimetric analysis to optimize the synthesis process .

Analyse Des Réactions Chimiques

Solubility and Dissolution Behavior

Cesium phosphate demonstrates variable solubility depending on environmental conditions. In aqueous systems, its dissolution is influenced by temperature and acid concentration:

| Temperature (K) | Solvent System | Solubility (mol/dm³) | Source |

|---|---|---|---|

| 298 | H₃PO₄ (0.1 mol/dm³ HNO₃) | 4.2 × 10⁻⁶ | |

| 323 | H₃PO₄ (increasing acid strength) | Up to 58.3 mass% |

Key observations:

-

Solubility increases with higher phosphoric acid concentrations due to complexation effects .

-

In pure water, this compound forms a basic solution (pH > 7) via hydrolysis:

.

Precipitation Reactions

This compound participates in metathesis reactions, forming insoluble phosphates with multivalent cations:

Example 1: Reaction with Iron(III) Chloride

Example 2: Reaction with Calcium Chloride

-

Key application : Used in wastewater treatment for phosphate removal8.

Catalytic Activity in Oxidation Reactions

This compound-modified mixed oxides (Mo/V/W) exhibit enhanced catalytic performance in selective oxidation processes:

| Catalyst Modification | Methacrylic Acid (MAA) Selectivity | COₓ Byproduct Selectivity | Source |

|---|---|---|---|

| Unmodified mixed oxide | 65–70% | 25–30% | |

| Cs/P-modified HPA catalyst | 80–85% | 10–15% |

Mechanistic insights:

-

This compound facilitates the formation of Keggin-type heteropolyacid (HPA) structures, which stabilize reactive intermediates .

-

Optimal Cs/P molar ratios (1:1 to 2:1) maximize MAA yield by balancing acid-base sites .

Substitution Reactions

Phosphate ion () displaces other anions in coordination complexes:

Thermal Decomposition

At elevated temperatures (>400°C), this compound undergoes decomposition:

Acid-Base Reactions

This compound reacts with strong acids to form cesium dihydrogenphosphate:

Applications De Recherche Scientifique

In catalysis, cesium phosphate has been incorporated into mixed oxide systems to enhance selectivity in chemical reactions. For example, the addition of cesium and phosphate ions to molybdenum-vanadium-tungsten mixed oxides significantly improved their selectivity for producing maleic anhydride from n-butane . This transformation is attributed to the formation of Keggin-type heteropoly acids (HPAs), which exhibit enhanced catalytic properties.

Case Study: Catalytic Performance

- Objective: Improve MAA selectivity in oxidation reactions.

- Method: Impregnation of mixed oxides with Cs and P.

- Results: Enhanced selectivity and catalytic activity were observed with specific ratios of cesium to phosphate .

Environmental Remediation

This compound plays a crucial role in environmental applications, particularly in the removal of radioactive cesium from contaminated water and materials. Research has demonstrated that this compound can be utilized as an effective sorbent for cesium ions, facilitating their extraction from aqueous solutions and solid matrices like concrete .

Table 2: Adsorption Capacity of this compound

| Material | Adsorption Capacity (mg/g) |

|---|---|

| This compound | Up to 122 mg/g |

| Alternative Sorbents | Varies (lower efficacy) |

A notable study involved treating concrete aggregates contaminated with cesium using common salts like potassium chloride (KCl), which effectively removed nearly 50% of bound cesium. This finding suggests that this compound could be integrated into remediation strategies to enhance the recovery of cesium from contaminated sites .

Thermal Behavior

The thermal stability of this compound is another area of interest. A study on its thermal behavior revealed that varying the Cs/P molar ratio and treatment temperature significantly affects its stability and phase transitions . Understanding these thermal properties is essential for optimizing its applications in high-temperature processes.

Mécanisme D'action

The mechanism of action of cesium phosphate involves its interaction with various molecular targets and pathways. In biological systems, cesium ions can influence cellular processes by altering ion gradients and membrane potentials. In industrial applications, this compound acts as a catalyst by providing active sites for chemical reactions. The specific pathways and targets depend on the context in which this compound is used .

Comparaison Avec Des Composés Similaires

Cesium dihydrogen phosphate: Known for its high proton conductivity and used in fuel cells.

Cesium magnesium phosphate: Investigated for its potential in medical applications and nuclear waste containment.

Cesium zirconium phosphate: Used for its stability and ion-exchange properties.

Uniqueness of Cesium Phosphate: this compound is unique due to its versatile reactivity and stability under various conditions. Unlike cesium dihydrogen phosphate, which is primarily used for its proton conductivity, this compound finds applications in a broader range of fields, including catalysis, material science, and medicine .

Activité Biologique

Cesium phosphate (Cs₃PO₄) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicine. This article explores the biological activity of this compound, drawing on various studies and findings.

Overview of this compound

This compound is a salt formed from cesium and phosphate ions. It is notable for its unique properties, including solubility and interaction with biological systems. The compound is often studied in the context of its effects on plant physiology and potential therapeutic applications.

Biological Activity in Plants

Effects on Plant Physiology

Research indicates that cesium can influence various physiological traits in plants. A study by Guo et al. demonstrated that exposure to cesium acetate, a related compound, led to significant changes in enzyme activities associated with oxidative stress. The following table summarizes some key findings:

| Concentration of Cesium (mM) | SOD Activity Change (%) | MDA Concentration Change (%) | H₂O₂ Content Change (%) |

|---|---|---|---|

| 0.5 | -54.8 | +29.6 | +13.5 |

| 1.0 | - | - | - |

| 1.5 | - | - | - |

- Superoxide Dismutase (SOD) : A decrease in SOD activity was observed at higher concentrations of cesium, indicating reduced free radical scavenging ability.

- Malondialdehyde (MDA) : An increase in MDA concentration suggests enhanced lipid peroxidation due to oxidative stress.

- Hydrogen Peroxide (H₂O₂) : Elevated levels of H₂O₂ were noted, correlating with increased oxidative stress in plants exposed to cesium.

Mechanisms of Action

Cesium competes with potassium in plant cells, which can disrupt normal physiological processes. The disruption leads to altered ion homeostasis, affecting growth and development. Studies suggest that jasmonic acid signaling pathways are involved in the plant's response to cesium, further complicating its biological impact .

Case Studies and Clinical Implications

Human Health Considerations

While this compound is primarily studied in plants, its implications for human health cannot be overlooked. A case study involving a patient with recurrent hypophosphatemia highlighted the importance of phosphate levels in metabolic processes . Although not directly related to this compound, it underscores the significance of phosphates in biological systems.

Research Findings

Recent studies have explored the synthesis and thermal behavior of cesium-containing phosphates . These investigations provide insights into the stability and potential applications of this compound in various fields, including materials science and biochemistry.

Propriétés

IUPAC Name |

tricesium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWJKGIJFGMVPL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

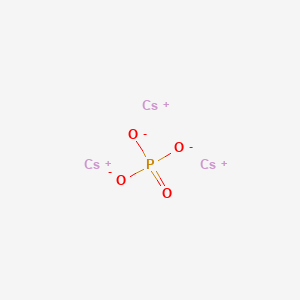

[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs3PO4, Cs3O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | caesium orthophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431378 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.688 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17893-64-0 | |

| Record name | CESIUM PHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.